molecular formula C11H11FN2O4 B2548809 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid CAS No. 1103337-57-0

3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid

Cat. No.: B2548809
CAS No.: 1103337-57-0
M. Wt: 254.217
InChI Key: KPEGVJBOQKWKMJ-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS No. 1103337-57-0) is an organic compound with the molecular formula C₁₁H₁₁FN₂O₄ and a molecular weight of 254.21 g/mol . Its structure features a propanoic acid backbone substituted with a 2-fluorophenylformamido group at position 2 and a carbamoyl group at position 2. The SMILES notation is C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F, and its InChIKey is KPEGVJBOQKWKMJ-UHFFFAOYSA-N . Predicted physicochemical properties include a topological polar surface area (TPSA) of 87.5 Ų (calculated) and collision cross-section (CCS) values ranging from 152.1–160.5 Ų across various adducts .

Properties

IUPAC Name

4-amino-2-[(2-fluorobenzoyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEGVJBOQKWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).

Major Products Formed

Scientific Research Applications

3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions
Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid 1396967-59-1 2-Chlorophenyl C₁₁H₁₁ClN₂O₄ 270.67 Higher lipophilicity (Cl vs. F); potential differences in metabolic stability
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid 926227-44-3 2-Bromo-5-fluorophenyl C₁₀H₉BrFNO₃ 290.09 Increased molecular weight and steric bulk; may influence receptor binding
6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid N/A Fluoroquinoline C₂₃H₁₆F₂NO₂ 383.37 TPSA: 50.19 Ų ; docking score: -4.2 (weaker binding vs. target compound)

Key Insights :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity and small size enhance hydrogen bonding and metabolic stability compared to bulkier halogens like Cl or Br. This may improve the target compound’s bioavailability .
  • TPSA and Permeability: The target compound’s TPSA (87.5 Ų) is higher than NSAID-like propanoic acids (e.g., ibuprofen: ~37 Ų), suggesting lower membrane permeability but better solubility .
Anti-Inflammatory and COX Inhibition Potential

Compounds like β-hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) exhibit anti-inflammatory activity via COX-2 inhibition. Docking studies indicate that α-methyl substitutions enhance COX-2 selectivity . While the target compound lacks an α-methyl group, its fluorophenyl and carbamoyl groups may favor interactions with COX-2’s hydrophobic pocket, analogous to fenbufen (a biphenylbutanoic acid derivative) .

Comparison with NSAID Derivatives :

Compound COX-2 Selectivity Anti-Inflammatory Activity (ED₅₀) Gastric Tolerability
Ibuprofen Low 10 mg/kg Moderate
Fenbufen Moderate 5 mg/kg High
Target Compound Unknown Not reported Not tested

Implications : The carbamoyl group in the target compound could reduce gastric toxicity compared to traditional NSAIDs by minimizing acidic proton donation .

Cytotoxic and Antiproliferative Activity

The compound 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (from ) shares a propanoic acid backbone and exhibits cytotoxicity (43.2% mortality at 0.1 mg/mL in brine shrimp assays).

Physicochemical and Pharmacokinetic Properties
Property Target Compound Propanoic Acid (Reference) 3-[(2,6-Dioxopyrimidin-4-yl)formamido]propanoic acid (DB28)
Molecular Weight 254.21 74.08 237.18
LogP (Predicted) 1.2 0.8 -0.5
CCS ([M+H]+) 154.3 Ų N/A N/A
TPSA 87.5 Ų 37.3 Ų 101.3 Ų

Analysis :

  • The target compound’s carbamoyl group increases polarity (higher TPSA) vs.
  • DB28, a structurally distinct analog, modulates MR1 receptor activity, highlighting the role of formamido substituents in immunological targeting .

Biological Activity

3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS No. 1103337-57-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}FN2_{2}O4_{4}, with a molecular weight of 254.21 g/mol. Its structure features a carbamoyl group, a fluorophenyl moiety, and a propanoic acid backbone, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H11_{11}FN2_{2}O4_{4}
Molecular Weight254.21 g/mol
CAS Number1103337-57-0

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction may influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

1. Antitumor Activity
Some studies suggest that compounds similar to this compound exhibit antitumor properties. For example, derivatives of amino acid-based compounds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

2. Anti-inflammatory Effects
Research has indicated that certain derivatives may possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways could be explored further in clinical settings.

3. Neuroprotective Properties
There is emerging evidence suggesting that the compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases. Preliminary studies indicate that it might protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies have explored the biological effects of related compounds:

Case Study 1: Antitumor Activity
A study examined the effects of a structurally similar compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The study highlighted the potential for developing new anticancer therapies based on this class of compounds.

Case Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results showed reduced markers of inflammation and improved joint function, suggesting therapeutic potential for inflammatory diseases.

Research Findings

Recent research findings have focused on synthesizing analogs and evaluating their biological activities:

  • Synthesis and Evaluation : A series of analogs were synthesized based on the core structure of this compound, with varying substitutions on the phenyl ring. These analogs were tested for their biological activities, revealing correlations between structural modifications and enhanced activity against specific targets.
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited higher potency in inhibiting cancer cell lines compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy.

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